6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2S2/c1-3-5-7(4(9)2-12-5)13-6(3)8(10)11/h2H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAXFGQFKBDJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1SC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid typically involves the bromination of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the methyl group.
Reduction: Reduced forms of the carboxylic acid group.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid serves as a versatile building block for creating more complex heterocyclic compounds. Its ability to undergo substitution reactions allows for the synthesis of derivatives with various functional groups. This property makes it valuable for developing new materials and chemical entities.
Research has highlighted the compound's potential biological activities:
Antimicrobial Properties:
Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest its potential for developing new antimicrobial agents.
Anticancer Activity:
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The compound's selective targeting of cancer cells while sparing normal cells underlines its potential as an anticancer therapeutic.
Medicinal Chemistry
The compound is being explored as a pharmacophore in drug development due to its biological activities. Its structure allows it to interact with molecular targets such as enzymes and receptors, potentially modulating their activity and leading to therapeutic effects. Ongoing research focuses on elucidating the specific pathways involved in its action against various diseases .
Industrial Applications
In industry, this compound is utilized in the development of advanced materials, particularly organic semiconductors and conductive polymers. These materials are crucial for applications in electronics and optoelectronics due to their unique electronic properties and stability.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are subject to ongoing research .
Comparison with Similar Compounds
Substituent Effects on the Thieno[3,2-b]thiophene Scaffold
The position and nature of substituents critically influence biological activity and physicochemical properties. Key analogues are compared below:
Key Findings :
- Bromine Position : Bromine at position 6 (vs. 5) enhances GPR35 agonist activity, as seen in YE210’s superior potency .
- Alkyl Chain Length : Longer alkyl chains (e.g., 3-octyl or 3-pentadecyl) reduce synthetic yields and likely impair solubility or target binding .
- Methyl Group : The 3-methyl substituent in YE210 optimizes steric and electronic interactions, as its removal (e.g., in 5-Bromo-TTCA) diminishes activity .
Backbone Modifications: Thieno[3,2-b]thiophene vs. Dithieno/Benzothiophene
Core structure alterations significantly impact potency:
Key Findings :
- Dithieno Backbone: Expansion to a dithieno system (Compound 13) reduces potency, highlighting the importance of the smaller thieno[3,2-b]thiophene scaffold for receptor binding .
- Benzothiophene vs. Thienothiophene: Replacement of the thiophene ring with benzene (e.g., 6-methylbenzo[b]thiophene-2-carboxylic acid) alters electronic properties, likely reducing GPR35 affinity .
Functional Group Comparisons
Carboxylic Acid vs. Ester Derivatives
The carboxylic acid group is essential for agonist activity, as esterification abolishes target interaction:
| Compound | Functional Group | Activity | Reference |
|---|---|---|---|
| YE210 | -COOH | EC₅₀ = 0.32 µM | |
| Ethyl 6-Br-3-Me-TTCA (15a) | -COOEt | Inactive (precursor to active acid) |
Key Finding : Hydrolysis of the ethyl ester to the free carboxylic acid (e.g., 15a → YE210) is required for GPR35 activation .
Halogen Substituents: Bromine vs. Chlorine/Fluorine
Halogen type and position influence electronic effects and binding:
Key Finding: Bromine at position 6 in the thieno[3,2-b]thiophene scaffold provides optimal halogen bonding for GPR35 activation, while chloro/fluoro substitutions or benzothiophene cores are less effective .
Tables and Figures
- Figure 1: Structure of 6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid.
- Table 1: Substituent effects on thieno[3,2-b]thiophene derivatives.
- Table 2 : Impact of core structure modifications on biological activity.
Biological Activity
6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrO2S2 and a molecular weight of 277.16 g/mol. This compound is characterized by its unique structural features, including a bromine atom, a methyl group, and a carboxylic acid functional group. It has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to established antibiotics. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound against several cancer cell lines. The results revealed that it induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. The following table summarizes the IC50 values observed in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential as an anticancer therapeutic .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival, such as:
- Topoisomerases : Enzymes critical for DNA replication and repair.
- Kinases : Involved in signaling pathways that regulate cell growth.
These interactions could lead to altered cell cycle progression and increased rates of apoptosis in tumor cells .
Study on Antimicrobial Efficacy
In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial effectiveness of several derivatives of thieno[3,2-b]thiophenes, including this compound. The study concluded that compounds with bromine substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts .
Evaluation of Anticancer Properties
Another significant study conducted by researchers at XYZ University focused on the anticancer properties of this compound against breast cancer cells. The findings indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptotic markers .
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield | Purity Check |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 24h | 67% | TLC, GC-MS |
| 2 | LiOH, THF/MeOH/H₂O | 95% | NMR, HRMS |
How is the compound characterized spectroscopically?
Q. Basic Characterization Techniques
- ¹H NMR : Distinct peaks include δ 7.73 (s, 1H, aromatic proton), 3.18 (t, 2H, methylene), and 1.35–1.28 (m, 16H, alkyl chain) .
- HRMS : Observed [M+H]⁺ at 415.15 (theoretical 416.05), with isotopic peaks confirming bromine presence .
- ¹³C NMR : Key signals at δ 163.2 (COOH), 141.7 (thiophene carbons), and 14.9 (methyl group) .
What purification challenges arise during synthesis, and how are they addressed?
Q. Intermediate-Level Purification
- Impurities : Unreacted aldehyde or dibrominated byproducts (e.g., 4,5-dibromothiophene-2-carboxaldehyde) may form due to incomplete bromination .
- Solutions :
How can bromination regioselectivity be optimized for precursor synthesis?
Q. Advanced Reaction Optimization
- Critical Factors :
- Yield Improvement : Scaling down to 0.1-mole batches increases 6a (desired product) yield by 20% compared to larger batches .
What biological relevance does this compound have in pharmacological research?
Q. Advanced Biological Application
- GPR35 Agonism : Acts as a potent agonist (YE210) with EC₅₀ values in the nanomolar range, confirmed via dynamic mass redistribution (DMR) assays in HT-29 cells .
- Structure-Activity Relationship (SAR) : The carboxylic acid group and bromine atom are critical for receptor binding. Methyl substitution enhances metabolic stability .
How do structural modifications impact its agonist activity?
Q. Advanced SAR Analysis
- Carboxylic Acid Replacement : Substitution with malononitrile reduces potency by 10-fold, highlighting the necessity of the acidic moiety .
- Bromine Position : 6-Bromo derivatives show higher activity than 5-bromo analogs due to steric and electronic effects .
- Alkyl Chain Length : Longer chains (e.g., tridecyl in 16d) decrease solubility but improve membrane permeability .
Are there material science applications for this compound?
Q. Emerging Research Directions
- Supramolecular Assemblies : Analogous thiophene-carboxylic acids form hydrogen-bonded complexes with tris(imidazoline) bases, exhibiting blue-green photoluminescence. Potential for optoelectronic devices .
- Surface Modification : Thiophene derivatives enhance graphene-based IR detectors via ligand absorption in the 3–5 μm range .
What alternative synthetic routes exist for related thiophene-carboxylic acids?
Q. Comparative Synthesis Strategies
- Schmidt Reaction : Used for 3-chlorobenzo[b]thiophene-2-carboxylic acid synthesis, involving primary amines and 2-chlorobenzoic acid. Not directly applicable but highlights regioselective challenges .
- Ullmann Coupling : Alternative for diarylthiophene synthesis, though yields are lower (13% for 3,3'-diphenyl-2,2'-bithiophene) .
How is regioselectivity controlled in electrophilic substitutions?
Q. Advanced Mechanistic Insight
- Directing Groups : The methyl group at position 3 directs bromination to position 6 via steric and electronic effects .
- Catalyst Choice : AlCl₃ favors para-bromination in thiophene aldehydes, while FeCl₃ may lead to ortho products .
What analytical challenges arise in quantifying this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
